2-Amino-3-(methylsulfanyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(methylsulfanyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C4H10ClNO2S. It is a derivative of the amino acid methionine, where the sulfur atom is bonded to a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(methylsulfanyl)propanoic acid hydrochloride typically involves the reaction of methionine with hydrochloric acid. The process can be summarized as follows:
Methionine Hydrochloride Formation: Methionine is reacted with hydrochloric acid to form methionine hydrochloride.
Methylation: The sulfur atom in methionine hydrochloride is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Purification: The resulting product is purified through crystallization or other purification techniques to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Bulk Reaction: Methionine is reacted with hydrochloric acid in large quantities.
Continuous Methylation: The methylation step is performed continuously using automated systems to ensure consistent product quality.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(methylsulfanyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form methionine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Methionine: Formed through reduction reactions.
Derivatives: Various derivatives can be formed through substitution reactions.
Scientific Research Applications
2-Amino-3-(methylsulfanyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor to other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(methylsulfanyl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in amino acid metabolism.
Pathways: It participates in the methionine cycle and can influence the synthesis of other sulfur-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Methionine: The parent compound from which 2-Amino-3-(methylsulfanyl)propanoic acid hydrochloride is derived.
Cysteine: Another sulfur-containing amino acid with similar properties.
Homocysteine: A related compound involved in the methionine cycle.
Uniqueness
This compound is unique due to its specific methylation of the sulfur atom, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids.
Properties
IUPAC Name |
2-amino-3-methylsulfanylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNYIBJHUZRRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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